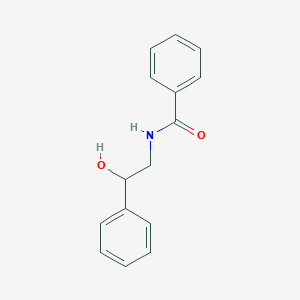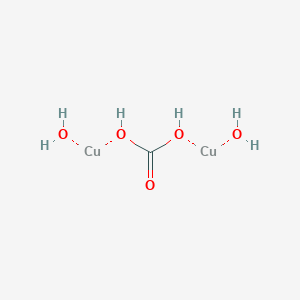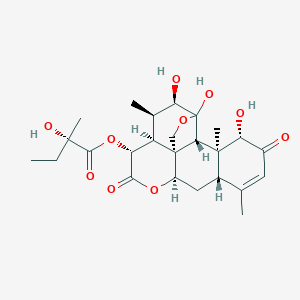
Glaucarubinone
説明
Glaucarubinone is a quassinoid with the formula C25H34O10 . It is a natural product isolated from several plant species and exhibits anti-cancer and anti-malarial properties . It is also known to inhibit cell migration .
Synthesis Analysis
The synthesis of Glaucarubinone is a complex process that involves multiple steps. The structure-activity analysis of quassinoids has revealed that quassinoids possess a structure that renders a property to be a novel lead molecule for the treatment of various diseases .Molecular Structure Analysis
Glaucarubinone has a molecular formula of C25H34O10 . Its average mass is 494.531 Da and it has 12 defined stereocentres . The 3D structures of Glaucarubinone can be found in various databases .Physical And Chemical Properties Analysis
Glaucarubinone has a molecular weight of 494.53 . It is insoluble in aqueous sodium bicarbonate solutions and slightly soluble in water . More detailed physical and chemical properties can be found in its Safety Data Sheet .科学的研究の応用
Anticancer Activity
Selective Cytotoxicity and Potency in Cancer Treatment
Glaucarubinone analogues demonstrate selective cytotoxic activity towards solid tumor cells, displaying both in vitro and in vivo efficacy against various cancer models. These analogues maintain their potency with minor structural modifications, particularly at the C-15 position, which can enhance or diminish their effectiveness in treating solid tumors and multi-drug resistant cancers (Valeriote et al., 1998).
Synergistic Effects with Chemotherapy in Pancreatic Cancer
In pancreatic cancer models, Glaucarubinone combined with gemcitabine has shown to inhibit cancer cell growth and migration more effectively than either agent alone. This combination also notably improved survival rates in murine models, suggesting a potential role for Glaucarubinone in enhancing current chemotherapy regimens (Yeo et al., 2016).
Down-regulation of P21-activated Kinases in Pancreatic Cancer
Glaucarubinone has been found to inhibit the activities of P21-activated kinases (PAKs), which are crucial in cancer progression, thereby reducing the growth of pancreatic cancer cells both in vitro and in vivo (Yeo et al., 2014).
Metabolic and Longevity Effects
- Promotion of Metabolic Health and Longevity: In the model organism Caenorhabditis elegans, Glaucarubinone has been shown to induce oxygen consumption, reduce body fat content, and extend lifespan. This suggests its potential application in promoting metabolic health and possibly extending lifespan in higher organisms (Zarse et al., 2011).
Anti-Cancer Effects in Hepatocellular Carcinoma
- Regulation of Epithelial-to-Mesenchymal Transition: In hepatocellular carcinoma (HCC), Glaucarubinone has shown potential in inhibiting cancer cell migration, invasion, and proliferation. It regulates the levels of Twist1, a transcription factor associated with epithelial-to-mesenchymal transition, suggesting its utility in treating HCC (Seo et al., 2021).
Antimalarial Properties
- In Vitro and In Vivo Antimalarial Activity: Glaucarubinone has been identified as having antimalarial properties. It exhibits inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, suggesting its potential as an antimalarial agent (Trager & Polonsky, 1981).
作用機序
Glaucarubinone has shown potential in inhibiting cell migration, particularly in the Hepatocellular Carcinoma Cell Line Huh7 . It has been found to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition, and mitogen-activated protein kinase .
将来の方向性
Glaucarubinone has shown promise in the treatment of various diseases, particularly cancer . Future studies will determine which Glaucarubinone inhibitors will be the most promising candidates for clinical development . It is also being studied for its potential use in the treatment of Hepatocellular Carcinoma .
特性
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGCYVAJRRQKP-STDAJNJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317402 | |
| Record name | Glaucarubinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucarubinone | |
CAS RN |
1259-86-5 | |
| Record name | Glaucarubinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glaucarubinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glaucarubinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
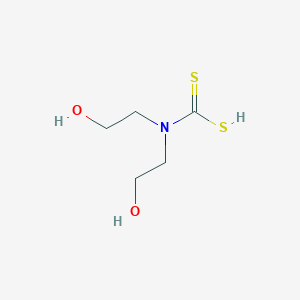

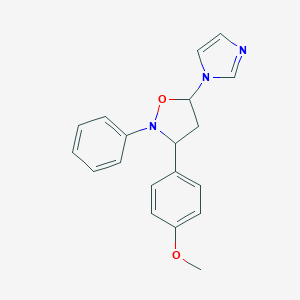
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
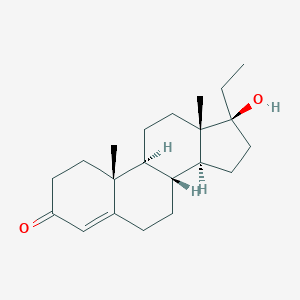


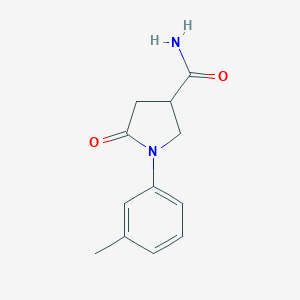

![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
